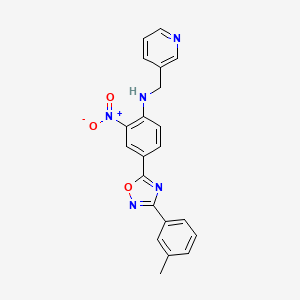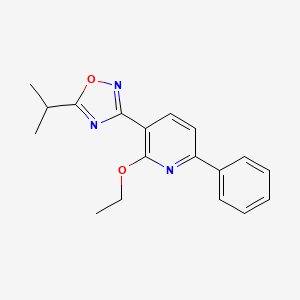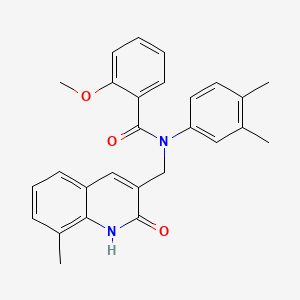
1-benzoyl-N-(4-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzoyl-N-(4-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, also known as BE-2254, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a member of the tetrahydroquinoline family of compounds and has been found to exhibit a wide range of biochemical and physiological effects. In
Mechanism of Action
The exact mechanism of action of 1-benzoyl-N-(4-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is not fully understood, but it is believed to act through a variety of pathways. It has been found to inhibit the activity of certain enzymes involved in cancer cell proliferation, as well as to modulate the activity of neurotransmitters such as serotonin and dopamine in the brain.
Biochemical and Physiological Effects
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, as well as to inhibit the growth and proliferation of cancer cells. It has also been found to have neuroprotective effects, protecting neurons from oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One of the major advantages of 1-benzoyl-N-(4-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide for lab experiments is its synthetic nature, which allows for precise control over the chemical structure and purity of the compound. It is also relatively easy to synthesize in large quantities, making it a cost-effective option for research. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are a number of potential future directions for 1-benzoyl-N-(4-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide research. One area of interest is in the development of more potent and selective analogs of this compound for use as anti-cancer agents. Another area of interest is in the development of this compound-based therapies for neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential new applications for this compound.
Synthesis Methods
1-benzoyl-N-(4-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide can be synthesized using a variety of methods, including the Pictet-Spengler reaction and the Friedländer reaction. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone to form a tetrahydro-β-carboline intermediate, which is then cyclized to form the tetrahydroquinoline ring system. The Friedländer reaction involves the condensation of an aryl aldehyde with an amine to form a quinoline intermediate, which is then cyclized to form the tetrahydroquinoline ring system.
Scientific Research Applications
1-benzoyl-N-(4-ethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been found to exhibit a wide range of potential applications in scientific research. It has been studied as a potential anti-cancer agent, with promising results in preclinical studies. It has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as in the treatment of depression and anxiety disorders.
properties
IUPAC Name |
2-[2-chloro-4-(2-methoxyethylsulfamoyl)phenoxy]-N-(3-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O5S2/c1-25-9-8-20-28(23,24)15-6-7-17(16(19)11-15)26-12-18(22)21-13-4-3-5-14(10-13)27-2/h3-7,10-11,20H,8-9,12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHOTUVUPUGENH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)NC2=CC(=CC=C2)SC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














